N,N',N''-triacetylchitotriose
CAS No.: 38864-21-0
VCID: VC0013919
Molecular Formula: C24H41N3O16
Molecular Weight: 627.6 g/mol
* For research use only. Not for human or veterinary use.
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Description | N,N',N''-Triacetylchitotriose is a triose oligosaccharide derived from chitin, composed of three N-acetylglucosamine units . It is also known by other names such as N-Acetylchitotriose, Tri(N-acetyl-D-glucosamine), and Tris(N-acetylglucosamine) . This compound has various applications, including scavenging reactive oxygen species and protecting DNA from oxidative damage . It also promotes lysozyme inhibition and is associated with many physiological functions, making it useful in identifying chitin polysaccharides and associated glycoconjugates . The chemical compound is a white to pale beige solid with a melting point of 271-272°C . It is soluble in water at 50 mg/mL, resulting in a clear to slightly hazy, colorless to faintly yellow solution . N,N',N''-Triacetylchitotriose has shown strong crosslinking activity for lectin and can be used as a specific coagulant . It is also utilized as a substrate for hydrolytic activity of chitinase enzyme, with the release of a chromogenic end product . A similar compound is 4-Nitrophenyl β-D-N,N′,N′′-triacetylchitotriose, which is also a substrate for chitinase and lysozyme activity . N,N',N''-Triacetylchitotriose is a chiral compound formed from the acetylation of chitin and has been identified as an antigen for monoclonal antibodies . |
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CAS No. | 38864-21-0 |
Product Name | N,N',N''-triacetylchitotriose |
Molecular Formula | C24H41N3O16 |
Molecular Weight | 627.6 g/mol |
IUPAC Name | N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
Standard InChI | InChI=1S/C24H41N3O16/c1-8(32)25-11(4-28)17(36)21(12(35)5-29)42-24-16(27-10(3)34)20(39)22(14(7-31)41-24)43-23-15(26-9(2)33)19(38)18(37)13(6-30)40-23/h4,11-24,29-31,35-39H,5-7H2,1-3H3,(H,25,32)(H,26,33)(H,27,34)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-/m0/s1 |
Standard InChIKey | LRDDKCYRFNJZBX-WHFMPQCRSA-N |
SMILES | CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)O)O |
Canonical SMILES | CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2O)NC(=O)C)OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)CO)O)O |
Appearance | Assay:≥95%A crystalline solid |
Synonyms | (G1cNAC)3 N,N',N''- triacetyl chitotriose N,N',N''-triacetyl chitotriose N,N',N''-triacetylchitintriose N,N',N''-triacetylchitotriose N-acetylchitotriose O-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1-4)-O-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1-4)-2-acetamido-2-deoxy-D-glucopyranose tri(N-acetyl-D-glucosamine) tri-GlcNAc triGlcNAc tris(N-acetylglucosamine) |
PubChem Compound | 123774 |
Last Modified | Sep 14 2023 |
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